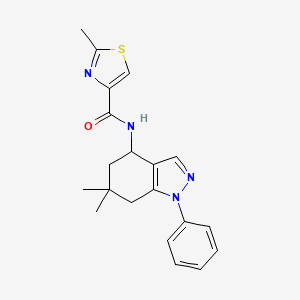![molecular formula C16H21ClN2O3 B6044275 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug, tiagabine, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce the activity of certain brain regions that are involved in addiction, anxiety, and depression.
Biochemical and physiological effects:
Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can have various biochemical and physiological effects on the brain. These effects include an increase in GABA levels, a reduction in glutamate levels, and an increase in brain-derived neurotrophic factor (BDNF) levels. These effects can have a significant impact on the brain's function and can lead to the reduction of symptoms associated with various neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in lab experiments is its specificity for GABA transaminase. This specificity allows researchers to selectively modulate GABA levels without affecting other neurotransmitters. However, one of the limitations of using 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in lab experiments is its potential toxicity. Studies have shown that high doses of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can lead to liver damage and other adverse effects.
将来の方向性
There are several future directions for the research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide. One of the areas of interest is the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in the treatment of addiction. Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce drug-seeking behavior in animals, and clinical trials are underway to test its efficacy in humans. Another area of interest is the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in the treatment of PTSD. Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce the symptoms of PTSD in animals, and clinical trials are underway to test its efficacy in humans. Additionally, researchers are exploring the use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form 2-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide. The synthesis of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide has been optimized to yield high purity and high yields.
科学的研究の応用
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can modulate the activity of the enzyme, GABA transaminase, which is involved in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA). This modulation leads to an increase in GABA levels, which can have a calming effect on the brain and reduce the symptoms of various neurological disorders.
特性
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-9-13(3-4-14(10)17)22-11(2)16(21)19-7-5-12(6-8-19)15(18)20/h3-4,9,11-12H,5-8H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZZYRXSRYDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCC(CC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-4(3H)-quinazolinone](/img/structure/B6044199.png)


![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)

![N-[2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6044246.png)
![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)

![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6044295.png)
![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)